

Envonalkib: A Technical Guide to a Next-Generation ALK/ROS1 Inhibitor

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Compound of Interest

Compound Name: *Envonalkib*

Cat. No.: *B10827855*

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Abstract

Envonalkib (TQ-B3139) is a potent, orally bioavailable, next-generation tyrosine kinase inhibitor (TKI) targeting anaplastic lymphoma kinase (ALK), ROS1 proto-oncogene 1 (ROS1), and c-Met. It has demonstrated significant clinical efficacy, particularly in the first-line treatment of ALK-positive non-small cell lung cancer (NSCLC), where it has shown superiority over first-generation inhibitors like crizotinib. This technical guide provides an in-depth overview of **Envonalkib**'s chemical properties, mechanism of action, pharmacokinetics, and clinical trial data. It includes detailed experimental methodologies for key assays and visualizes critical pathways and workflows to support further research and development.

Chemical and Physical Properties

Envonalkib is a small molecule inhibitor with the following chemical properties:

Property	Value	Citation(s)
Molecular Formula	C ₂₄ H ₂₆ Cl ₂ FN ₅ O ₂	[1]
Molecular Weight	506.40 g/mol	[1]
CAS Number	1621519-26-3 (free base)	[1][2]
IUPAC Name	5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-4'-methoxy-6'-[(2S)-2-methylpiperazin-1-yl][3,3'-bipyridin]-6-amine	[2]
Synonyms	TQ-B3139, CT-711	[2]

Related CAS Numbers:[2]

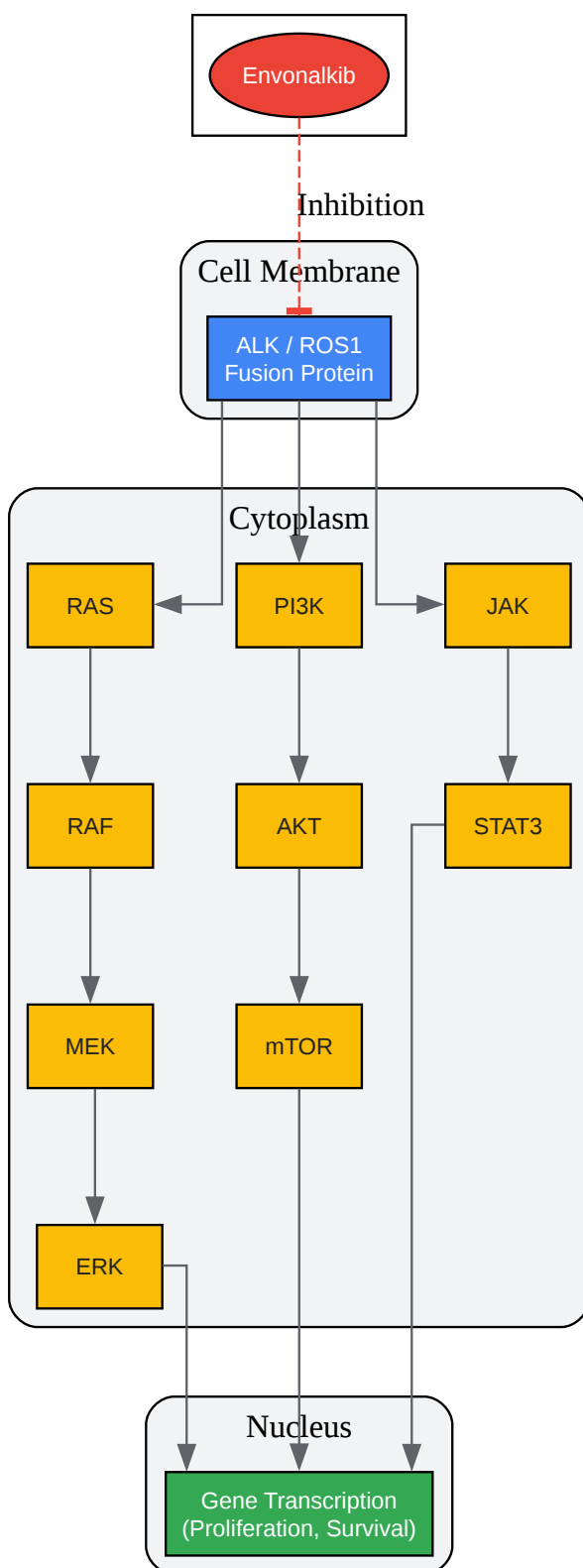
- 1867204-54-3 (HCl)
- 2070044-93-6 (xHCl)
- 1867204-59-8 (tartrate)
- 1867204-56-5 (citrate)
- 1867204-58-7 (maleate)
- 1867204-60-1 (fumarate)

Mechanism of Action

Envonalkib exerts its anti-tumor activity by competitively binding to the ATP-binding pocket of ALK, ROS1, and c-Met tyrosine kinases. In cancers driven by chromosomal rearrangements of the ALK or ROS1 genes, the resulting fusion proteins are constitutively active, leading to uncontrolled activation of downstream signaling pathways that promote cell proliferation, survival, and migration. **Envonalkib**'s inhibition of these kinases blocks their autophosphorylation and subsequent activation of key signaling cascades, including the

PI3K/AKT, MAPK/ERK, and JAK/STAT pathways. This ultimately leads to the suppression of tumor growth and induction of apoptosis in cancer cells dependent on these oncogenic drivers.

Signaling Pathway Inhibition by Envonalkib



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Envonalkib inhibits ALK/ROS1, blocking downstream pro-survival pathways.

Quantitative Data

In Vitro Kinase Inhibitory Activity

Envonalkib has demonstrated potent inhibitory activity against wild-type ALK and clinically relevant mutant forms.

Target Kinase	IC ₅₀ (nM)	Citation(s)
ALK (wild-type)	1.96	[2]
ALK L1196M	35.1	
ALK G1269S	61.3	

Phase III Clinical Trial (NCT04009317) Efficacy Summary

A randomized, multicenter, open-label, phase III trial compared the efficacy and safety of **Envonalkib** versus Crizotinib in treatment-naïve patients with advanced ALK-positive NSCLC.

Efficacy Endpoint	Envonalkib (n=131)	Crizotinib (n=133)	Hazard Ratio (95% CI) / p-value	Citation(s)
Median Progression-Free Survival (PFS)	24.87 months (15.64–30.36)	11.60 months (8.28–13.73)	0.47 (0.34–0.64); p < 0.0001	[3]
Objective Response Rate (ORR)	81.68%	70.68%	p = 0.056	[3]
Median Duration of Response (DoR)	25.79 months (16.53–29.47)	11.14 months (9.23–16.59)	p = 0.0003	[3]
CNS-ORR (patients with baseline brain lesions)	78.95%	23.81%	N/A	[3]

Pharmacokinetic Parameters in Healthy Male Subjects

Following a single 600 mg oral dose of [¹⁴C]envonalkib.

Parameter	Value	Citation(s)
Median T _{max} (radioactivity)	4 hours	[4]
Mean t _{1/2} (radioactivity)	65.2 hours	[4]
Mean Total Recovery (504 h)	93.93% (15.23% in urine, 78.71% in feces)	[4]
Major Plasma Components (% of radioactivity)	M315 (33.33%), Unchanged Envonalkib (20.37%)	[4]
Major Urinary Component (% of dose)	M315 (O-dealkylation metabolite) (7.98%)	[4]
Major Fecal Component (% of dose)	M434-1 (cysteine conjugate) (16.01%)	[4]

Experimental Protocols

In Vitro Kinase Assay for IC₅₀ Determination

This protocol describes a generalized, plausible method for determining the half-maximal inhibitory concentration (IC₅₀) of **Envonalkib** against ALK or ROS1 kinases, based on standard industry practices.

1. Principle: The assay quantifies the ability of **Envonalkib** to inhibit the phosphorylation of a specific substrate by the target kinase (e.g., recombinant human ALK). The kinase activity is measured by detecting the amount of ATP consumed, which is inversely proportional to the inhibitory effect of the compound. A common method is a luminescence-based assay that measures the amount of ADP produced.

2. Materials and Reagents:

- Recombinant human kinase (e.g., ALK, ROS1)

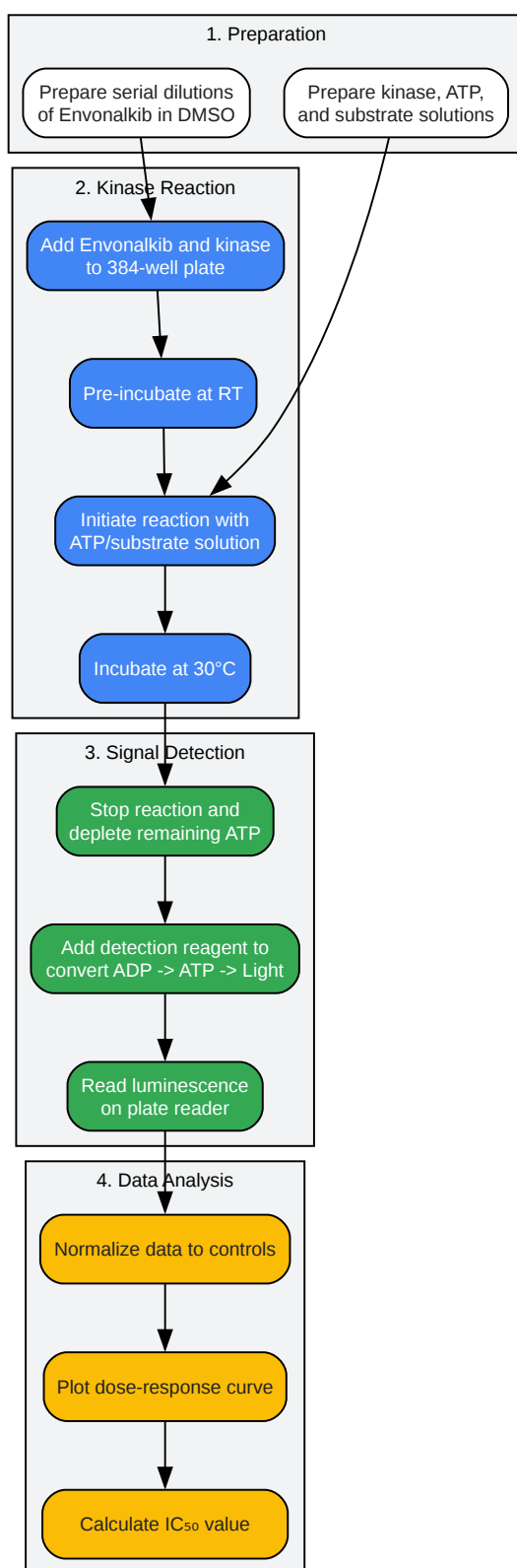
- Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)
- ATP solution
- Suitable kinase substrate (e.g., a generic tyrosine kinase peptide substrate)
- **Envonalkib** (dissolved in DMSO to create a stock solution)
- ADP-Glo™ Kinase Assay kit (or similar luminescence-based detection system)
- White, opaque 384-well assay plates
- Multichannel pipettors
- Plate reader capable of measuring luminescence

3. Procedure:

- Compound Preparation: Prepare a serial dilution of **Envonalkib** in DMSO. A typical starting concentration might be 10 mM, diluted in 10-point, 3-fold steps.
- Kinase Reaction Setup:
 - Add kinase buffer to all wells of a 384-well plate.
 - Add the diluted **Envonalkib** or DMSO (for positive and negative controls) to the appropriate wells.
 - Add the recombinant kinase enzyme to all wells except the "no kinase" background controls.
 - Allow the enzyme and inhibitor to pre-incubate for 15-20 minutes at room temperature.
- Initiation of Kinase Reaction:
 - Prepare a solution of substrate and ATP in the kinase buffer. The ATP concentration should be near the K_m for the enzyme.
 - Initiate the reaction by adding the ATP/substrate solution to all wells.

- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
- Signal Detection:
 - Stop the kinase reaction and measure the amount of ADP produced according to the ADP-Glo™ kit manufacturer's instructions. This typically involves two steps: first, adding a reagent to deplete unused ATP, and second, adding a detection reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
- Data Analysis:
 - Subtract the background signal (from "no kinase" wells) from all other readings.
 - Normalize the data by setting the DMSO-only control (no inhibition) as 100% activity and a high concentration of inhibitor as 0% activity.
 - Plot the percent activity against the logarithm of the **Envonalkib** concentration.
 - Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Workflow for IC₅₀ Determination



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Workflow for determining the IC₅₀ of **Envonalkib** in a kinase assay.

Conclusion

Envonalkib is a highly potent ALK/ROS1 inhibitor with a favorable pharmacokinetic profile and demonstrated superiority over older-generation TKIs in clinical trials for ALK-positive NSCLC. Its robust activity, including in patients with central nervous system metastases, establishes it as a critical therapeutic agent. The data and protocols presented in this guide offer a comprehensive resource for researchers and clinicians working to further understand and utilize **Envonalkib** in the treatment of ALK/ROS1-driven malignancies.

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References

- 1. aacrjournals.org [aacrjournals.org]
- 2. ROS-1 Fusions in Non-Small-Cell Lung Cancer: Evidence to Date - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
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